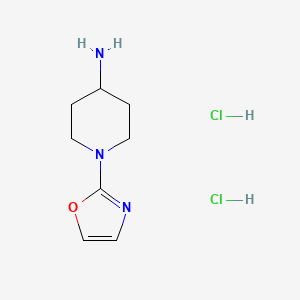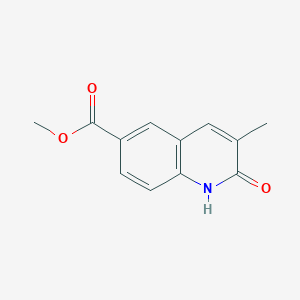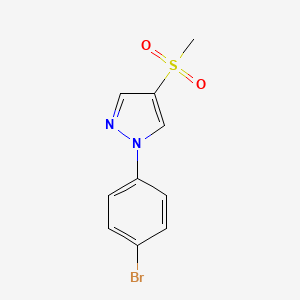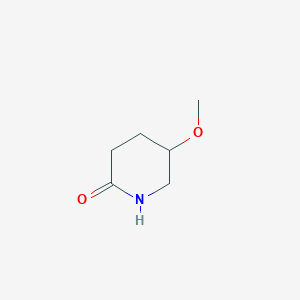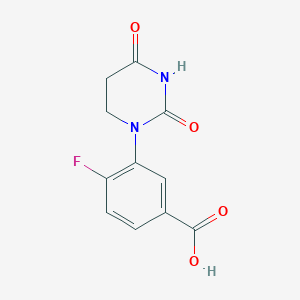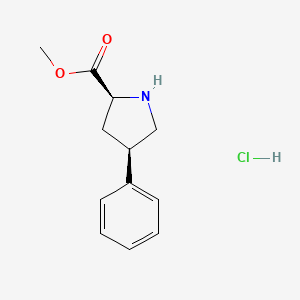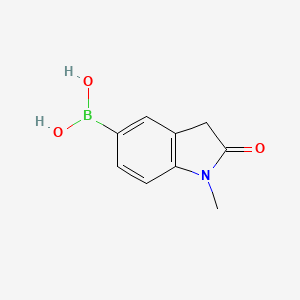
(1-Methyl-2-oxoindolin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-oxoindolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methyl-2-oxoindolin-5-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of (1-Methyl-2-oxoindolin-5-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 1-methyl-2-oxoindoline with a boronic acid derivative under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the starting materials are reacted in the presence of a palladium catalyst and a suitable base.
Chemical Reactions Analysis
(1-Methyl-2-oxoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Methyl-2-oxoindolin-5-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxoindolin-5-yl)boronic acid in chemical reactions involves:
Comparison with Similar Compounds
(1-Methyl-2-oxoindolin-5-yl)boronic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as (2-Oxoindolin-5-yl)boronic acid and 1-Methylindole-2-boronic acid share structural similarities and are used in similar types of reactions
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C9H10BNO3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(1-methyl-2-oxo-3H-indol-5-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-11-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4,13-14H,5H2,1H3 |
InChI Key |
AIAZAPDHBMATGY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
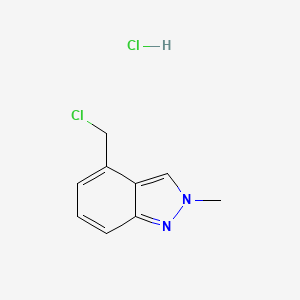

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
